molecular formula C19H21N3 B8454149 N-(2,2-Dimethylpropyl)-4-phenyl-1-phthalazinamine CAS No. 100237-68-1

N-(2,2-Dimethylpropyl)-4-phenyl-1-phthalazinamine

Cat. No. B8454149
M. Wt: 291.4 g/mol
InChI Key: MLAKAXGSWVFAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668677

Procedure details

To a suspension of 100 g of 4-phenyl-1(2H)-phthalazinone and 96.2 g of neopentylamine in 300 ml of p-xylene were added dropwise 83.7 g of phosphorus oxychloride with stirring and the resulting mixture was stirred under reflux for 4 hours. After allowing to be cooled, a saturated aqueous solution of NaHCO3 was added to the reaction mixture. Then, the mixture was extracted with chloroform and the organic layer was separated, dried and then concentrated. The residue was recrystallized from ethanol to afford the title compound as a pale yellow crystal. 100.8 g (Yield, 77%) Melting point: 215.5°-216.5° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=O)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:18]([NH2:23])[C:19]([CH3:22])([CH3:21])[CH3:20].P(Cl)(Cl)(Cl)=O.C([O-])(O)=O.[Na+]>CC1C=CC(C)=CC=1>[CH2:18]([NH:23][C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:8][N:9]=1)[C:19]([CH3:22])([CH3:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(C2=CC=CC=C12)=O
Name
Quantity
96.2 g
Type
reactant
Smiles
C(C(C)(C)C)N
Name
Quantity
300 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
83.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)NC1=NN=C(C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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